

Introduction: The Strategic Value of a Multifunctional Scaffold

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Compound of Interest

Compound Name: **5-Bromo-4-methoxypicolinonitrile**

Cat. No.: **B1528941**

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The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The strategic functionalization of this core structure is a key aspect of modern drug design. **5-Bromo-4-methoxypicolinonitrile** (CAS No. 1256823-07-0) emerges as a particularly valuable intermediate. The presence of a bromine atom provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.^{[1][2]} The nitrile functional group is also of significant interest; it is found in over 30 approved pharmaceuticals and can act as a bioisostere, participate in key hydrogen bonding interactions, or be chemically transformed into other important functional groups like amines or carboxylic acids.^[3] This combination of reactive sites makes **5-Bromo-4-methoxypicolinonitrile** a powerful platform for generating libraries of complex molecules for screening and lead optimization.

Physicochemical Properties and Sourcing

Accurate identification and sourcing of high-purity starting materials are foundational to successful research campaigns.

Key Properties

Property	Value	Source(s)
CAS Number	1256823-07-0	[4] [5] [6] [7]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[4] [5] [6]
Molecular Weight	213.03 g/mol	[5]
MDL Number	MFCD18258837	[4] [5] [6]
Synonym	5-Bromo-4-methoxy-2-pyridinecarbonitrile	[8]

Commercial Availability

5-Bromo-4-methoxypicolinonitrile is available from several specialized chemical suppliers that cater to the research and development sector. When sourcing this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity, typically determined by NMR and LC-MS.

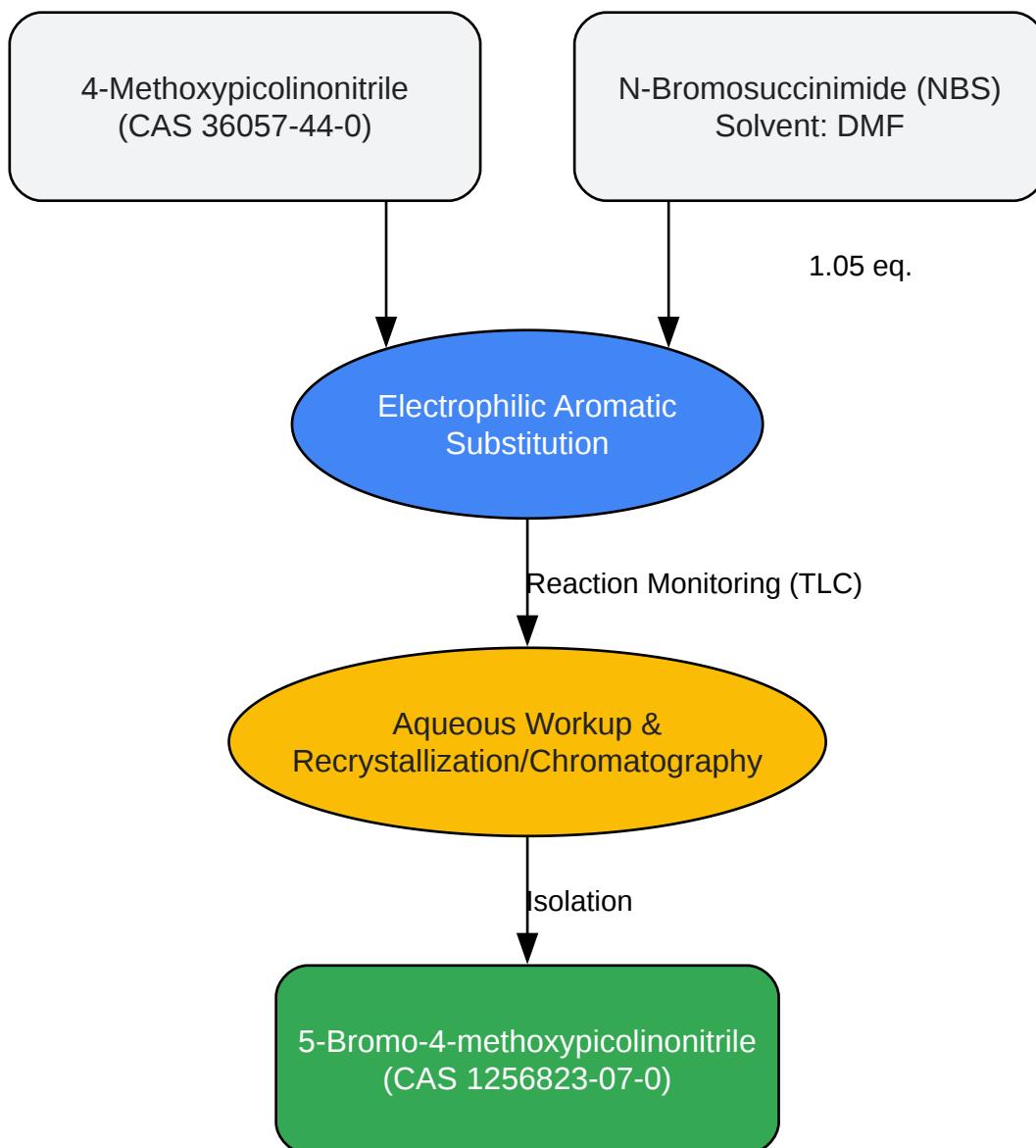
Prominent Suppliers Include:

- AA Blocks[\[4\]](#)
- BLD Pharm[\[5\]](#)
- AiFChem[\[6\]](#)
- CymitQuimica[\[7\]](#)

Synthesis and Mechanistic Rationale

While several synthetic routes to substituted bromopyridines exist, a highly efficient and regioselective method for preparing **5-Bromo-4-methoxypicolinonitrile** is via direct electrophilic bromination of its readily available precursor, 4-Methoxypicolinonitrile (CAS 36057-44-0).[\[9\]](#)

Synthetic Workflow Diagram

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Caption: Proposed synthetic workflow for **5-Bromo-4-methoxypicolonitrile**.

Mechanistic Insight

The regioselectivity of this reaction is governed by the electronic properties of the substituents on the pyridine ring. The methoxy group at the C4 position is a strong activating group and an ortho, para-director. The nitrile group at C2 is a deactivating group and a meta-director. The C5 position is para to the activating methoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack by the bromonium ion generated from N-

Bromosuccinimide (NBS). This strong directing effect leads to a highly selective reaction with minimal formation of other isomers.

Detailed Experimental Protocol

This protocol is adapted from standard bromination procedures for activated pyridine systems.

[2]

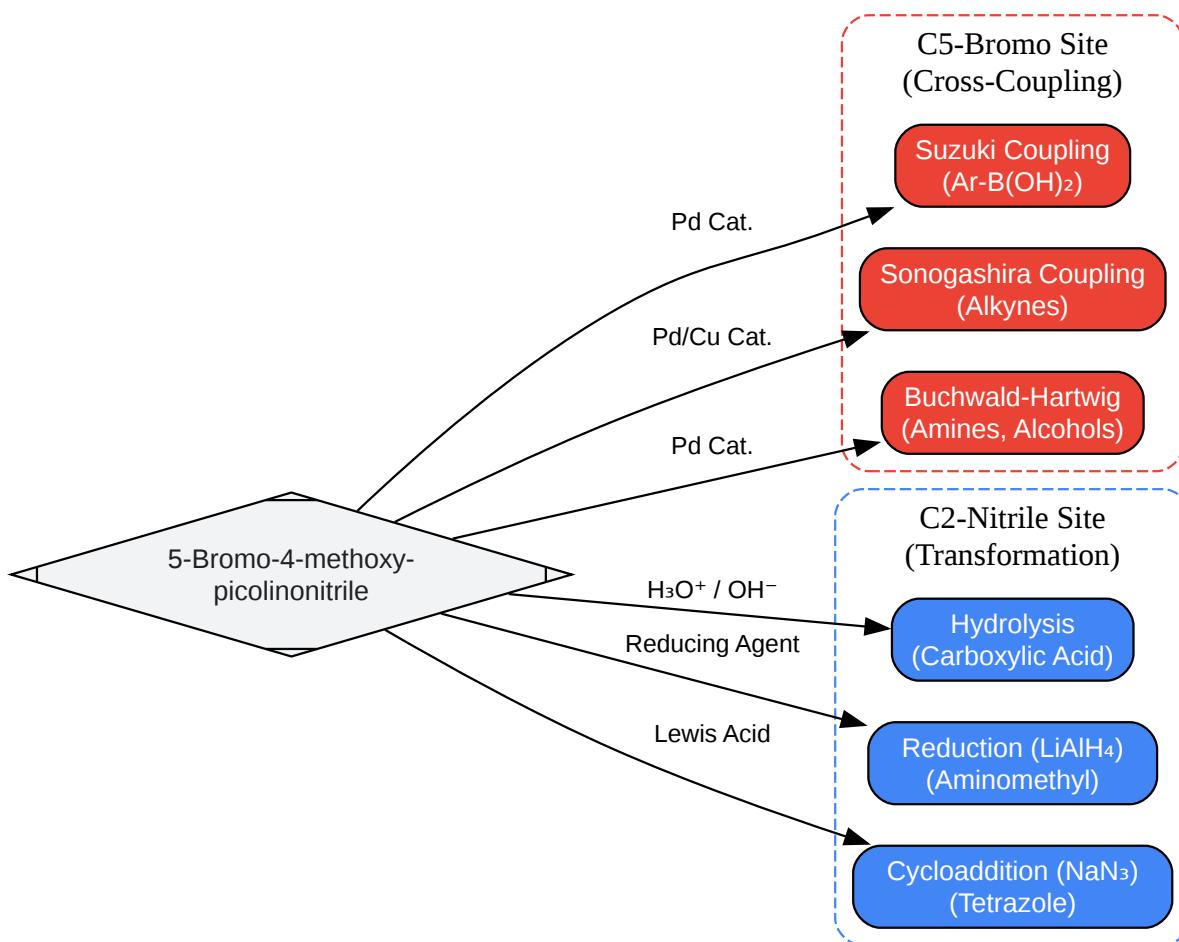
- Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Methoxypicolinonitrile (1.0 eq.). Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per gram of starting material).
- Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
- Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the NBS solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.
- Work-up: Upon completion, pour the reaction mixture into a beaker containing ice water (10x the volume of DMF used). A precipitate should form.
- Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water, followed by a small amount of cold acetonitrile or ethanol to remove residual DMF.
- Purification: Dry the crude solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Discovery

The true value of **5-Bromo-4-methoxypicolonitrile** lies in its potential as a versatile scaffold for building complex, biologically active molecules. Bromine's role in pharmaceuticals is well-established, contributing to everything from sedatives to anticancer agents.[10][11]

Key Reaction Pathways

The two primary functional groups, the C5-bromo and C2-nitrile, can be selectively addressed to build molecular diversity.



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Caption: Major synthetic pathways accessible from **5-Bromo-4-methoxypicolinonitrile**.

- **Cross-Coupling Reactions:** The C-Br bond is a prime site for palladium-catalyzed reactions. This allows for the straightforward installation of (hetero)aryl groups (Suzuki), alkynes (Sonogashira), or C-N/C-O bonds (Buchwald-Hartwig), enabling extensive Structure-Activity Relationship (SAR) studies.
- **Nitrile Transformations:** The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding picolinic acid, a common motif in chelating agents and pharmaceuticals. Alternatively, it can be reduced to an aminomethyl group, introducing a basic center and a new point for diversification. It can also undergo cycloaddition with azides to form a tetrazole ring, a well-known bioisostere for carboxylic acids.

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Bromo-4-methoxypicolinonitrile** should be obtained from the supplier and consulted before use. Based on data for the precursor, 4-Methoxypicolinonitrile, the compound should be handled with caution.

- **Hazards:** Assumed to be harmful if swallowed, in contact with skin, or if inhaled (potential GHS classification H302 + H312 + H332).^[8] May cause skin and eye irritation.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- **Handling:** All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-4-methoxypicolinonitrile is a high-value chemical intermediate with significant potential for accelerating drug discovery programs. Its well-defined reactive sites allow for predictable and versatile synthetic transformations, making it an ideal starting point for the creation of novel compound libraries. By understanding its properties, synthesis, and reactivity,

researchers can effectively leverage this building block to construct complex molecular architectures in the pursuit of new therapeutic agents.

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